1-Methyl-3-phenyl-5-chloroimidazo(4,5-b)pyridine-2-thione
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Overview
Description
BRN 5057962 is a chemical compound with a unique structure and properties that make it valuable in various scientific fields. This compound is known for its stability and reactivity, which allows it to be used in a wide range of applications, from industrial processes to medical research.
Preparation Methods
The synthesis of BRN 5057962 involves several steps, each requiring specific conditions and reagents. One common synthetic route includes the reaction of Benzo (B) thiophene with chlorobenzene in the presence of an alkali metal chloride, followed by acidification to obtain the target product . Industrial production methods often involve optimizing these conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
BRN 5057962 undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves replacing one atom or group in the molecule with another.
Common reagents and conditions used in these reactions include Lewis acids, bases, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
BRN 5057962 has a wide range of applications in scientific research:
Chemistry: It is used as a starting material or intermediate in organic synthesis reactions.
Biology: It acts as a catalyst in certain biochemical reactions.
Medicine: It is being studied for its potential therapeutic effects and as a component in drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of BRN 5057962 involves its interaction with specific molecular targets and pathways. For instance, it may act as a catalyst by facilitating the formation or breaking of chemical bonds in a reaction. The exact molecular targets and pathways can vary depending on the specific application and conditions.
Comparison with Similar Compounds
BRN 5057962 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
3-Chlorobenzo [B]-2-thiophenecarboxylic acid: This compound has a similar structure and is used in similar applications.
Benzo (B) thiophene derivatives: These compounds share a common core structure and exhibit similar reactivity and properties.
BRN 5057962 stands out due to its specific reactivity and stability, making it particularly valuable in certain applications where other compounds may not perform as well.
Properties
CAS No. |
89660-25-3 |
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Molecular Formula |
C13H10ClN3S |
Molecular Weight |
275.76 g/mol |
IUPAC Name |
5-chloro-1-methyl-3-phenylimidazo[4,5-b]pyridine-2-thione |
InChI |
InChI=1S/C13H10ClN3S/c1-16-10-7-8-11(14)15-12(10)17(13(16)18)9-5-3-2-4-6-9/h2-8H,1H3 |
InChI Key |
HEEBAJBZRQZWHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(N=C(C=C2)Cl)N(C1=S)C3=CC=CC=C3 |
Origin of Product |
United States |
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